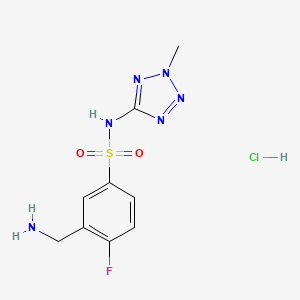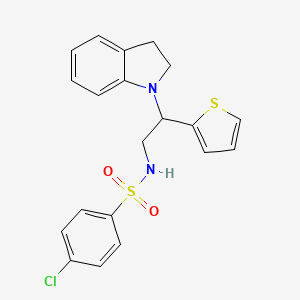
4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of indoline, thiophene, and benzenesulfonamide moieties. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Moiety: Starting from aniline derivatives, indoline can be synthesized through cyclization reactions.
Introduction of the Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline or thiophene moieties.
Reduction: Reduction reactions could be used to modify the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the chloro or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of bases or acids to facilitate the reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: Compounds with sulfonamide groups are often used as ligands in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Sulfonamide compounds are known to inhibit certain enzymes, making them useful in biochemical research.
Antimicrobial Activity: Potential use as antimicrobial agents due to the presence of the sulfonamide group.
Medicine
Drug Development: Investigation as potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry
Chemical Synthesis: Use as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, sulfonamide compounds inhibit enzymes by mimicking the natural substrate or by binding to the active site. This can disrupt normal cellular processes and lead to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-(indolin-1-yl)ethyl)benzenesulfonamide
- 4-chloro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
Uniqueness
The presence of both indoline and thiophene groups in 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide makes it unique compared to other sulfonamide compounds. This combination may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
4-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S2/c21-16-7-9-17(10-8-16)27(24,25)22-14-19(20-6-3-13-26-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19,22H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWOEVFMLBBMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
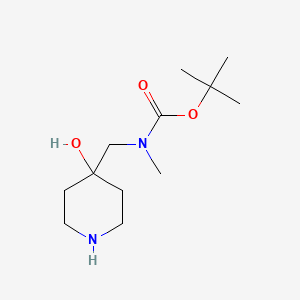
amino}acetamide](/img/structure/B3020855.png)
![3-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}propanoic acid](/img/structure/B3020856.png)
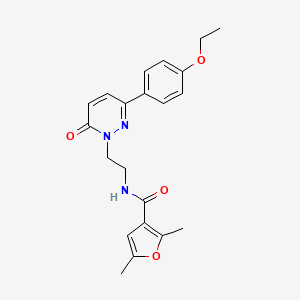
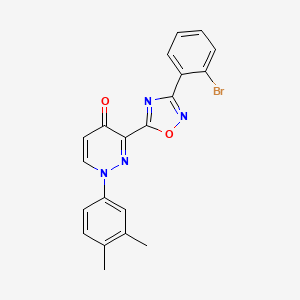
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020860.png)
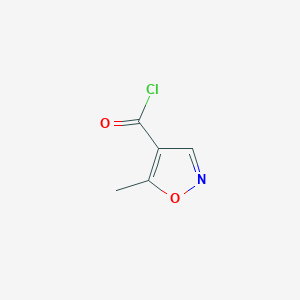
![4-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B3020864.png)
![3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carboxylic acid hydrochloride](/img/structure/B3020865.png)
![1'-Methyl-4'-[4-(trifluoromethyl)phenyl]-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B3020867.png)
![5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide](/img/structure/B3020869.png)
![2,2,2-trifluoro-N-(7-oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-yl)acetamide](/img/structure/B3020870.png)
![1-(4-tert-butylbenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B3020872.png)
